An In-depth Technical Guide to the Pyrido[2,3-d]pyridazin-5(6H)-one Core
An In-depth Technical Guide to the Pyrido[2,3-d]pyridazin-5(6H)-one Core
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Heterocyclic Scaffold
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can provide ligands for diverse biological targets — is a cornerstone of modern drug discovery. The pyridopyridazine ring system has emerged as one such versatile nucleus, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2] This guide focuses specifically on the Pyrido[2,3-d]pyridazin-5(6H)-one core, a prominent member of this family. Its unique arrangement of nitrogen atoms and the presence of a lactam moiety create a distinct electronic and steric profile, making it an attractive starting point for the design of novel therapeutics. Derivatives of this scaffold have shown potential as potent inhibitors of key enzymes and modulators of critical signaling pathways, particularly in oncology and inflammatory diseases. This document serves as a technical primer on its chemical structure, properties, synthesis, and extensive biological potential.
Part 1: Core Chemical Structure and Properties
Nomenclature and Structural Elucidation
The compound is systematically named Pyrido[2,3-d]pyridazin-5(6H)-one . This nomenclature indicates a bicyclic system where a pyridine ring is fused to a pyridazine ring along the [2,3-d] edge. The "(6H)" specifies the location of the saturated atom (a proton on the nitrogen at position 6), and the "-5-one" indicates a carbonyl group at position 5. The fused system is a type of triazanaphthalene.
Caption: Chemical structure of the Pyrido[2,3-d]pyridazin-5(6H)-one core.
Physicochemical Properties
The fundamental properties of the unsubstituted core scaffold are crucial for understanding its behavior in biological and chemical systems. The data below is calculated for the closely related parent structure, Pyrido[2,3-d]pyridazine, to provide a baseline for the scaffold.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O | (Derived) |
| Molecular Weight | 147.13 g/mol | (Derived) |
| LogP (Octanol/Water) | 1.025 | [3] |
| Water Solubility (logS) | -2.57 mol/L | [3] |
| Hydrogen Bond Donors | 1 | (Calculated) |
| Hydrogen Bond Acceptors | 3 | (Calculated) |
| Molar Refractivity | 54.7 cm³ | [4] |
Spectroscopic Characterization
While specific data for the unsubstituted core is sparse, the expected spectral characteristics can be inferred from analyses of its derivatives reported in the literature.[5][6][7]
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons on the pyridine ring. The N-H proton of the pyridazinone ring would appear as a broad singlet, typically in the downfield region (δ 11.0-12.5 ppm), which is exchangeable with D₂O.[6][8]
-
¹³C NMR: A signal corresponding to the carbonyl carbon (C=O) of the lactam would be prominent in the downfield region (δ ~160-170 ppm). Aromatic carbons would appear in their characteristic range (δ ~110-150 ppm).
-
Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretching vibration for the lactam carbonyl group (around 1640-1690 cm⁻¹).[8] An N-H stretching band would be observed in the region of 3100-3300 cm⁻¹.[6]
-
Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) would show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the compound's molecular weight. Fragmentation patterns often involve the heterocyclic rings.[9]
Part 2: Synthesis of the Pyrido[2,3-d]pyridazinone Core
Synthetic Strategy: A Convergent Approach
The construction of the Pyrido[2,3-d]pyridazinone scaffold is typically achieved through a convergent strategy that involves the annulation of a pyridazine ring onto a pre-existing, functionalized pyridine (pyridone) precursor. The most common and robust method is the cyclocondensation reaction between a suitably substituted 2-pyridone carrying cyano and ester or ketone functionalities with hydrazine hydrate.[10] This approach allows for the introduction of diversity elements on the pyridine ring prior to the final cyclization step, making it highly adaptable for creating libraries of derivatives.
Caption: General workflow for the synthesis of the pyridopyridazinone core.
Experimental Protocol: One-Pot Synthesis of a Pyrido[2,3-d]pyridazinone Derivative
This protocol is a generalized adaptation from the synthesis of related pyrido[2,3-d]pyridazine-2,8-dione derivatives, illustrating the key chemical transformations.[10]
Step 1: Synthesis of the 2-Pyridone Intermediate
-
To a solution of a β-enamino diketone (1.0 eq) in ethanol, add an active methylene reagent such as ethyl cyanoacetate (1.1 eq).
-
Heat the reaction mixture to reflux for 8-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the intermediate polyfunctionalized 2-pyridone is typically used directly in the next step without isolation.
Step 2: Cyclocondensation and Formation of the Bicyclic Core
-
To the reaction mixture containing the 2-pyridone intermediate, add hydrazine monohydrate (2.0-3.0 eq).
-
Heat the mixture to reflux for an additional 6-16 hours until TLC analysis indicates the complete consumption of the intermediate.
-
Cool the reaction mixture to room temperature, which may induce precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the target pyrido[2,3-d]pyridazinone derivative.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF/water.[8]
Causality Note: The use of a one-pot procedure is highly efficient, reducing solvent waste and saving time.[10] The initial reaction forms a highly electrophilic pyridine ring system, which is then susceptible to nucleophilic attack by hydrazine, followed by an intramolecular cyclization and dehydration to yield the stable, fused aromatic pyridopyridazinone system.
Part 3: Pharmacological Profile and Therapeutic Applications
The Pyrido[2,3-d]pyridazin-5(6H)-one scaffold and its isomers are of significant interest due to their wide-ranging biological activities.[1][11][12]
Primary Mechanism of Action: Potent Kinase Inhibition
A primary reason for the extensive investigation into this scaffold is its effectiveness as a protein kinase inhibitor. Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.
-
p38 MAP Kinase: Several pyrido[2,3-d]pyridazine derivatives have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory cascade that regulates the production of cytokines like TNF-α.[1][2] Inhibition of p38 kinase is a validated strategy for treating inflammatory conditions such as rheumatoid arthritis.[2]
-
FMS (CSF-1R): A series of pyrido[2,3-d]pyrimidin-5-ones (a closely related isomer) were developed as potent and selective inhibitors of the FMS kinase (receptor for macrophage colony-stimulating factor-1). By inhibiting FMS, these compounds can modulate macrophage activity and prevent bone erosion, demonstrating significant therapeutic potential in rheumatoid arthritis models.[13]
-
Other Kinases: The broader pyridopyrimidine scaffold, which shares structural similarities, is known to inhibit cyclin-dependent kinases (CDKs) and VEGFR-2, highlighting the potential for derivatives of the pyridopyridazinone core to be tuned for various kinase targets in oncology.[14][15]
Caption: Inhibition of the p38 MAP Kinase pathway by pyridopyridazinone derivatives.
Broad-Spectrum Biological Activities
Beyond kinase inhibition, the pyridopyridazinone core is a versatile scaffold for developing agents with a diverse array of biological effects.
| Biological Activity | Therapeutic Area | Key Findings and References |
| Anti-inflammatory | Autoimmune Diseases | Acts via inhibition of COX-1/COX-2 and p38 kinase, reducing edema and cytokine release.[1][10][16] |
| Analgesic | Pain Management | Certain derivatives exhibit potent antinociceptive and analgesic properties in various animal models.[1][11] |
| Anticancer | Oncology | Derivatives show activity against various cancer cell lines, including breast cancer, by inhibiting signaling pathways or acting as DHFR inhibitors.[2][12][14][17] |
| Antidiabetic | Metabolic Disorders | Identified as aldose reductase inhibitors, which could help in managing complications of diabetes.[2] |
| Antimicrobial | Infectious Diseases | The scaffold has been explored for activity against various bacteria and fungi.[2][12] |
| Antihypertensive | Cardiovascular | Certain pyridazinone derivatives have demonstrated potential in lowering blood pressure.[11][12] |
Structure-Activity Relationship (SAR) Insights
Drug development efforts have yielded crucial insights into how chemical modifications of the core structure influence biological activity:
-
Substitution at the 6-position (N-H): The nitrogen of the lactam is a key point for introducing substituents. Alkylation or arylation at this position can significantly modulate potency and pharmacokinetic properties.
-
Substitution on the Pyridine Ring: Introducing substituents on the pyridine portion of the scaffold is a primary strategy for optimizing target affinity and selectivity. For FMS inhibitors, an amide substituent at the 6-position of the isomeric pyrido[2,3-d]pyrimidin-5-one core led to a significant increase in potency.[18]
-
Isomeric Scaffolds: Small changes in the arrangement of nitrogen atoms, such as moving from a pyrido[2,3-d]pyridazine to a pyrido[3,4-d]pyridazine or a pyrido[2,3-d]pyrimidine, can drastically alter the biological target profile, highlighting the sensitivity of receptor-ligand interactions to the scaffold's geometry.[1][14]
Conclusion
The Pyrido[2,3-d]pyridazin-5(6H)-one core represents a truly privileged scaffold in medicinal chemistry. Its robust and flexible synthesis allows for extensive derivatization, while its inherent structural features make it an ideal starting point for interacting with a wide range of biological targets, most notably protein kinases. The demonstrated efficacy of its derivatives in preclinical models of inflammation and cancer underscores its immense therapeutic potential. For drug discovery teams, this scaffold offers a validated and promising foundation for the development of next-generation targeted therapies.
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